molecular formula C10H15NO2 B8345220 5-(Aminomethyl)-2-propoxyphenol

5-(Aminomethyl)-2-propoxyphenol

Cat. No.: B8345220
M. Wt: 181.23 g/mol
InChI Key: YLCRRXQXNBIRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-propoxyphenol is a phenolic derivative characterized by a propoxy group at the 2-position and an aminomethyl substituent at the 5-position of the aromatic ring. The aminomethyl group may enhance solubility and intermolecular interactions, while the propoxy chain could influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-(aminomethyl)-2-propoxyphenol

InChI

InChI=1S/C10H15NO2/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,12H,2,5,7,11H2,1H3

InChI Key

YLCRRXQXNBIRJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural differences between 5-(Aminomethyl)-2-propoxyphenol and related compounds from the evidence:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS Number
This compound (Target) -OCH₂CH₂CH₃ (2), -CH₂NH₂ (5) Phenol, ether, primary amine ~167.2 (estimated) Not provided
5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol -OCH₃ (2), -CH₂NH₂-(CH₂)₂OH (5) Phenol, ether, primary amine, alcohol 242.3 1019117-82-8
5-Amino-2-(5-chlorobenzoxazol-2-yl)phenol -Cl (benzoxazole), -NH₂ (5) Phenol, benzoxazole, amine 260.68 22105-55-1
5-Amino-3-methylisothiazole hydrochloride -CH₃ (3), -NH₂ (5) Isothiazole, amine, hydrochloride 146.6 Not provided

Key Observations :

  • Substituent Effects : The propoxy group in the target compound is bulkier than the methoxy group in the analog from , which may reduce water solubility but enhance membrane permeability.
  • Functional Group Diversity: The benzoxazole-containing analog introduces a heterocyclic ring, likely improving UV absorption and antimicrobial activity compared to simple phenolic derivatives.
  • Aminomethyl Positioning: The primary amine in the target compound is directly attached to the aromatic ring, differing from the hydroxyl-containing side chain in , which may alter hydrogen-bonding capacity.
Solubility and Lipophilicity
  • Target Compound: The propoxy group increases hydrophobicity (logP ~1.5–2.0 estimated), whereas the aminomethyl group may enhance solubility in acidic media via protonation .
  • 5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol : The additional hydroxyl group improves water solubility (logP ~0.8–1.2) but may reduce blood-brain barrier penetration.
  • 5-Amino-2-(5-chlorobenzoxazol-2-yl)phenol : The chlorobenzoxazole moiety likely increases logP (~2.5–3.0), favoring antimicrobial activity but limiting aqueous solubility.
Reactivity and Stability
  • The primary amine in the target compound is prone to oxidation, similar to analogs like 2-amino-2-methyl-1-propanol , necessitating stabilization under inert conditions.
  • The benzoxazole ring in enhances thermal stability compared to simple phenolic ethers.

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